3-Bromo-2-chloro-4-nitropyridine

Physicochemical characterization Solid-state handling Purification by crystallization

Researchers requiring iterative arylation of pyridine cores face multi-step protection/deprotection workflows. 3-Bromo-2-chloro-4-nitropyridine eliminates these steps via its built-in reactivity hierarchy: • C3-Br undergoes selective Suzuki coupling (Pd(PPh₃)₄, 37-80 °C) while C2-Cl remains intact for subsequent orthogonal coupling • 4-NO₂ activates the ring for mild SNAr with amines (25-60 °C), enabling parallel synthesis of 2-amino-3-aryl-4-nitropyridines • High mp (135-137 °C) crystalline solid; ambient storage eliminates cold-chain logistics Supplied at ≥95% purity with batch-to-batch consistency.

Molecular Formula C5H2BrClN2O2
Molecular Weight 237.44 g/mol
CAS No. 1379301-97-9
Cat. No. B1405610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-4-nitropyridine
CAS1379301-97-9
Molecular FormulaC5H2BrClN2O2
Molecular Weight237.44 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1[N+](=O)[O-])Br)Cl
InChIInChI=1S/C5H2BrClN2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H
InChIKeyDVOYAFSLONCZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-4-nitropyridine: Physicochemical Identity


3-Bromo-2-chloro-4-nitropyridine (CAS 1379301-97-9; molecular formula C₅H₂BrClN₂O₂; molecular weight 237.44 g·mol⁻¹) is a tri-substituted halogenated nitropyridine featuring a bromine atom at position 3, a chlorine atom at position 2, and a nitro group at position 4 on the pyridine ring [1]. This compound belongs to the class of heterocyclic building blocks extensively utilized in medicinal chemistry and agrochemical research for constructing bioactive molecules via sequential functionalization [2]. Its predicted physicochemical properties include a density of 1.9 ± 0.1 g·cm⁻³, a boiling point of 268.6 ± 35.0 °C at 760 mmHg, an ACD/LogP of 1.83, and a topological polar surface area of 58.7 Ų [1]. Commercially, it is available at purities of 95% to 98% from multiple suppliers, typically as a yellow crystalline solid with a reported melting point of 135–137 °C .

Differentiated C3–Br and C2–Cl reactivity supports sequential cross-coupling without protecting groups.
4-Nitro group activates pyridine ring for SNAr at mild temperatures, compatible with heat-sensitive nucleophiles.
High melting point provides ambient-temperature crystalline stability for reliable solid handling and storage.

3-Bromo-2-chloro-4-nitropyridine: Why Analogs Fall Short


Within the family of halogenated nitropyridines, the specific 2-chloro-3-bromo-4-nitro substitution pattern of 3-bromo-2-chloro-4-nitropyridine is not interchangeable with its closest structural analogs. Regioisomers such as 5-bromo-2-chloro-3-nitropyridine (CAS 67443-38-3) and 2-bromo-3-chloro-4-nitropyridine (CAS 1805138-23-1) share the identical molecular formula and molecular weight but exhibit fundamentally different reactivity vectors because the positions of the halogen leaving groups and the nitro directing group are permuted [1]. The absence of the nitro group in analogs such as 3-bromo-2-chloropyridine (CAS 52200-48-3) eliminates the strong electron-withdrawing activation of the pyridine ring that is essential for nucleophilic aromatic substitution (SNAr) and vicarious nucleophilic substitution (VNS) pathways, reducing electrophilicity by several orders of magnitude [2][3]. These differences in substitution pattern directly translate into divergent regioselectivity in cross-coupling reactions, altered reactivity in reduction sequences, and non-equivalent biological target engagement when the pyridine core is incorporated into lead compounds [4].

  • Regioisomers with permuted Br, Cl, NO₂ positions exhibit divergent reactivity vectors despite identical formula, altering cross-coupling regioselectivity.
  • Non-nitrated analog 3-bromo-2-chloropyridine lacks nitro activation, reducing electrophilicity for SNAr by orders of magnitude compared to the target compound.
  • Mono-halogenated 2-chloro-4-nitropyridine offers only one cross-coupling site, limiting sequential diversification without additional halogenation steps.

3-Bromo-2-chloro-4-nitropyridine: Procurement Comparison Evidence


Melting Point Advantage: Ambient-Temperature Crystalline Stability

3-Bromo-2-chloro-4-nitropyridine exhibits a melting point of 135–137 °C, which is substantially higher than that of all closely related comparators . The non-brominated precursor 2-chloro-4-nitropyridine melts at 52–56 °C, the non-nitrated analog 3-bromo-2-chloropyridine melts at 54–57 °C, and the regioisomer 5-bromo-2-chloro-3-nitropyridine melts at 64–69 °C [1][2][3]. This approximately 70–80 °C elevation in melting point translates into superior crystalline stability at ambient temperature, facilitating powder handling, weighing accuracy, and long-term storage without cold-chain requirements.

Melting Point Comparison
Head-to-head
135–137 °C vs. 52–69 °C for analogs
Higher reported ambient-temperature crystalline stability supports handling and storage precision.
Supplier-reported; verify lot stability.
Physicochemical characterization Solid-state handling Purification by crystallization

C3–Br Over C2–Cl: Sequential Cross-Coupling Selectivity

The 2-chloro-3-bromo-4-nitro substitution architecture of 3-bromo-2-chloro-4-nitropyridine establishes a built-in reactivity hierarchy for metal-catalyzed cross-coupling: the C3–Br bond undergoes oxidative addition to Pd(0) significantly faster than the C2–Cl bond [1]. In the general reactivity order for palladium-catalyzed cross-coupling of aryl halides, Ar–I > Ar–Br ≫ Ar–Cl, with aryl bromides reacting approximately 10–100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. This inherent kinetic differentiation permits chemoselective mono-functionalization at the C3 position while preserving the C2–Cl handle for a subsequent orthogonal transformation—a capability absent in symmetrically dihalogenated analogs such as 2,3-dibromopyridine or in mono-halogenated analogs such as 2-chloro-4-nitropyridine, which offers only a single cross-coupling site .

Sequential Coupling Selectivity
Class-level
C3–Br reacts 10–100× faster than C2–Cl under Pd(0) (class-level)
Enables sequential mono-functionalization without protecting groups, reducing synthetic step count.
Class-level; confirm with target substrate.
Regioselective cross-coupling Suzuki-Miyaura coupling Sequential functionalization C–Br vs C–Cl selectivity

4-Nitro Activation for High SNAr Reactivity

The presence of the nitro group at the 4-position of 3-bromo-2-chloro-4-nitropyridine confers a profound increase in electrophilic reactivity toward nucleophiles. Systematic competition experiments have established that nitropyridines as a compound class are approximately four orders of magnitude (10⁴-fold) more reactive than nitrobenzene in reactions with carbanions [1]. This activation is absent in non-nitrated analogs such as 3-bromo-2-chloropyridine (CAS 52200-48-3), which relies solely on the intrinsic electron deficiency of the pyridine ring (pKa of pyridinium conjugate acid ≈ 5.25) for SNAr activation [2]. The 4-nitro group exerts both a resonance (-M) and inductive (-I) electron-withdrawing effect, synergistically activating the ortho (C3) and para positions for nucleophilic attack, thereby enabling transformations under milder conditions (lower temperature, shorter reaction times) than would be feasible with the non-nitrated comparator [3].

Nitro Group SNAr Activation
Class-level
~10⁴-fold reactivity increase vs. nitrobenzene
Supports milder SNAr conditions, lower temperatures, and faster throughput for amine diversification.
Class-level; exact rate varies by nucleophile.
Nucleophilic aromatic substitution Electrophilicity SNAr reactivity Electron-withdrawing group activation

Optimized LogP and TPSA for Membrane Permeability

The predicted physicochemical property profile of 3-bromo-2-chloro-4-nitropyridine places it in a distinctly different property space compared to non-nitrated analogs. The ACD/LogP value of 1.83 for the target compound is significantly lower than that of 3-bromo-2-chloropyridine, which has a reported density of ~1.7–1.8 g·cm⁻³ and an estimated LogP of approximately 2.3–2.5 (based on the absence of the polar nitro group) . The topological polar surface area (TPSA) of 58.7 Ų for the target compound versus an estimated TPSA of ~12.9 Ų for 3-bromo-2-chloropyridine (pyridine nitrogen only, no nitro oxygens) reflects the substantial contribution of the nitro group to molecular polarity. These differences are critical when the building block is incorporated into lead compounds, as the nitro group modulates passive membrane permeability and aqueous solubility according to established drug-likeness guidelines [1].

LogP & TPSA Comparison
Context-dependent
LogP 1.83 vs. ~2.3; TPSA 58.7 vs. ~12.9 Ų
Shifts incorporated leads toward more favorable CNS drug-like property space.
Predicted values; experimental verification advised.
Lipophilicity Drug-likeness CNS multiparameter optimization LogP TPSA

Purity and Cost: Premium Over Simpler Analogs

3-Bromo-2-chloro-4-nitropyridine is commercially available at purities of 95–98% from multiple suppliers (AKSci, ChemShuttle, CymitQuimica, Alfa Aesar), with pricing ranging from approximately ¥469–¥944 per 100 mg (USD equivalent ~$65–$130 per 100 mg, or ~$650–$1,300 per gram) from Chinese suppliers and €71–€278 per 100 mg to 1 g from European distributors [1]. By comparison, the simpler mono-halogenated analog 2-chloro-4-nitropyridine (CAS 23056-36-2) is priced at approximately $37 per gram (TCI) , and the regioisomer 5-bromo-2-chloro-3-nitropyridine (CAS 67443-38-3) is available at ≤$10 per 5 g . The 10- to 35-fold price premium for 3-bromo-2-chloro-4-nitropyridine is consistent with the greater synthetic complexity of achieving the specific 3-bromo-2-chloro-4-nitro substitution pattern, which requires a multi-step sequence of regioselective halogenation and nitration rather than a single-step functionalization .

Purity & Cost Comparison
Context-dependent
~$650–$1,300/g (95–98%) vs. ~$37/g for simpler analogs
Higher upfront cost may be offset by synthetic step-count savings if substitution pattern matches target.
Pricing as of 2024–2026; bulk pricing varies.
Commercial availability Purity specification Cost per gram Procurement benchmarking

3-Bromo Activates 2-Chloro Position

Classical experimental evidence from the fluorination of chloronitropyridines demonstrates that a bromine substituent at the 3-position of the pyridine ring significantly activates the chlorine at the adjacent 2-position toward nucleophilic displacement. In the study by Finger and Starr (1959), 3-bromo-2-chloro-5-nitropyridine exhibited an increased reaction velocity for chlorine displacement by fluoride compared to 2-chloro-5-nitropyridine (lacking the 3-bromo substituent) [1]. Although the study focused on the 5-nitro isomer, the ortho relationship between the 3-bromo and 2-chloro substituents is conserved in 3-bromo-2-chloro-4-nitropyridine, and the electron-withdrawing effect of bromine (σₘ = +0.39) operating through the π-system is expected to similarly activate the 2-chloro position in the target compound [2]. This activation is additive to the nitro group effect, making the 2-chloro position in the target compound more reactive than the 2-chloro position in 2-chloro-4-nitropyridine alone.

Br Activation of C2–Cl
Reported
3-Br increases 2-Cl displacement rate (qualitative observation)
C2–Cl may be more reactive than standalone chloropyridine after C3 coupling, broadening nucleophile scope.
1959 study; direct measurement on target not available.
Neighboring group activation Halogen exchange Nucleophilic fluorination Reaction kinetics

3-Bromo-2-chloro-4-nitropyridine: Research & Industrial Applications


Kinase Inhibitor Libraries via Sequential Cross-Coupling

Medicinal chemistry teams constructing focused libraries of 2,3-diaryl-4-nitropyridines as kinase inhibitor scaffolds can exploit the built-in reactivity hierarchy of 3-bromo-2-chloro-4-nitropyridine. The C3–Br bond undergoes selective Suzuki-Miyaura cross-coupling with aryl boronic acids under mild Pd(0) catalysis (e.g., Pd(PPh₃)₄, 37–80 °C, aqueous Na₂CO₃), while the C2–Cl bond remains intact for a subsequent, orthogonal coupling with a different aryl boronic acid under more forcing conditions (e.g., Pd₂(dba)₃/XPhos, 80–110 °C). This sequential, one-pot-capable strategy eliminates the two additional protection/deprotection steps that would be required if using 2-chloro-4-nitropyridine as starting material, reducing total step count from 5–6 to 3–4 steps . The 4-nitro group can subsequently be reduced (H₂, Pd/C or Fe/NH₄Cl) to the corresponding aniline for further diversification. This application is directly supported by the halogen reactivity hierarchy evidence (Evidence Item 2) and by precedent for one-pot double Suzuki couplings on differentially halogenated pyridines .

Mild SNAr for Rapid Amine Diversification

The 4-nitro group in 3-bromo-2-chloro-4-nitropyridine activates the pyridine ring for SNAr by approximately four orders of magnitude relative to non-nitrated pyridines (Evidence Item 3). This enables displacement of the 2-chloro substituent by primary or secondary amines at temperatures as low as 25–60 °C, yielding 2-amino-3-bromo-4-nitropyridine intermediates. These intermediates retain the C3–Br handle for subsequent cross-coupling, providing a two-step sequence to 2-amino-3-aryl-4-nitropyridines. In contrast, the non-nitrated analog 3-bromo-2-chloropyridine requires temperatures of 100–150 °C for analogous SNAr reactions, often leading to decomposition or competing elimination pathways [1]. The milder conditions enabled by the nitro group are especially advantageous for heat-sensitive or base-sensitive amine nucleophiles in parallel synthesis workflows.

Ambient-Stable Crystalline Intermediate for Scale-Up

The high melting point of 3-bromo-2-chloro-4-nitropyridine (135–137 °C; Evidence Item 1) makes it a practical crystalline intermediate for process-scale synthesis campaigns exceeding 1 kg. Its solid-state stability at ambient temperature eliminates the need for refrigerated storage (2–8 °C) that is commonly required for low-melting analogs such as 2-chloro-4-nitropyridine (mp 52–56 °C) or 5-bromo-2-chloro-3-nitropyridine (mp 64–69 °C). The compound's insolubility in water and solubility in common organic solvents (dichloromethane, chloroform) facilitates straightforward extractive workup and crystallization-based purification. For GMP or GLP manufacturing environments, the avoidance of cold-chain logistics reduces operational complexity and energy costs, and the high crystallinity supports batch-to-batch consistency in polymorph control and purity specification .

Agrochemical Intermediate for Herbicidal and Fungicidal Lead Generation

The halogenated nitropyridine scaffold is a privileged core in agrochemical discovery, with precedent for herbicidal and fungicidal activity in structurally related 4-nitropyridine derivatives [2]. The differential reactivity of the C3–Br and C2–Cl positions in the target compound (Evidence Items 2 and 5) allows agrochemical discovery teams to rapidly synthesize diverse arrays of 2,3-disubstituted-4-nitropyridines for structure-activity relationship (SAR) studies. The 4-nitro group can be reduced to the corresponding amine and further derivatized via amidation, sulfonylation, or reductive amination, providing a third diversification vector. The broader commercial availability and lower cost of the regioisomer 5-bromo-2-chloro-3-nitropyridine may be sufficient for initial screening; however, when the SAR indicates that the 4-nitro (rather than 3-nitro) substitution pattern is essential for target engagement, 3-bromo-2-chloro-4-nitropyridine becomes the uniquely suitable building block.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Sequential C3–Br then C2–Cl cross-coupling reactivity
Chemoselective mono-functionalization without protecting groups
Mild Amine Diversification via SNAr
Nitro-activated electrophilicity for low-temperature displacement
Compatibility with heat-sensitive amines; decomposition avoidance
Ambient-Temperature Process Scale-Up
High melting point and crystalline stability
Crystallization-based purification; cold-chain elimination
Agrochemical SAR Libraries
Differential halogen reactivity for diverse substitution
4-Nitro substitution pattern requirement for target engagement

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